2,4-Hexadienoic acid, 6-amino-, (E,E)-
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Overview
Description
2,4-Hexadienoic acid, 6-amino-, (E,E)- is an organic compound with the molecular formula C6H9NO2 It is a derivative of hexadienoic acid, featuring an amino group at the 6th position and double bonds at the 2nd and 4th positions in the E,E configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadienoic acid, 6-amino-, (E,E)- typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and temperature control to ensure the desired configuration and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Hexadienoic acid, 6-amino-, (E,E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions to achieve specific substitutions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds .
Scientific Research Applications
2,4-Hexadienoic acid, 6-amino-, (E,E)- has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays and as intermediates in metabolic studies.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Hexadienoic acid, 6-amino-, (E,E)- involves its interaction with specific molecular targets and pathways. The amino group and conjugated double bonds play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and participate in redox reactions, influencing various biological processes .
Comparison with Similar Compounds
Sorbic Acid:
2,4-Hexadienedioic Acid: This compound features two carboxylic acid groups and is used in polymer synthesis.
2-Amino-4,5-Hexadienoic Acid: Another amino derivative with different positional isomerism.
Uniqueness: 2,4-Hexadienoic acid, 6-amino-, (E,E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it valuable in research and industrial applications .
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2E,4E)-6-aminohexa-2,4-dienoic acid |
InChI |
InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+ |
InChI Key |
QABSVNGMVHOAKF-ZPUQHVIOSA-N |
Isomeric SMILES |
C(/C=C/C=C/C(=O)O)N |
Canonical SMILES |
C(C=CC=CC(=O)O)N |
Origin of Product |
United States |
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